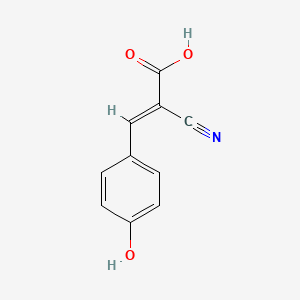

alpha-Cyano-4-hydroxycinnamic acid

Übersicht

Beschreibung

Alpha-cyano-4-hydroxycinnamic acid is a monohydroxycinnamic acid that is 4-hydroxycinnamic acid in which the hydrogen alpha- to the carboxy group is replaced by a cyano group . It is commonly used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and oligonucleotides .

Synthesis Analysis

The synthesis of alpha-cyano-4-hydroxycinnamic acid is not explicitly detailed in the retrieved sources .Molecular Structure Analysis

Alpha-cyano-4-hydroxycinnamic acid has a relatively high solubility in organic solvents and a moderate solubility in water . It forms fine crystals upon drying from solution .Chemical Reactions Analysis

Alpha-cyano-4-hydroxycinnamic acid acts as a specific inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport . It is also reported to block β-cell apical anion exchange .Physical And Chemical Properties Analysis

Alpha-cyano-4-hydroxycinnamic acid is a yellow crystalline powder . Its melting point is 245-250 °C (lit.) . It has a density of 1.4±0.1 g/cm^3, a boiling point of 398.1±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Inhibition of Monocarboxylate Transporters

Alpha-Cyano-4-hydroxycinnamic acid (α-CHCA) is known to block monocarboxylate transporters, which are crucial for the transport of lactate and other monocarboxylates across cell membranes. This inhibition is significant in research related to metabolic disorders and cancer, where altered lactate transport is often observed .

MALDI-TOF Mass Spectrometry

α-CHCA serves as a hydrophobic matrix solution for matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. This application is essential in proteomics and molecular biology for analyzing biomolecules like proteins and peptides .

Tyrosinase Activity Inhibition

This compound inhibits both the monophenolase and diphenolase activities of mushroom tyrosinase, an enzyme involved in melanin synthesis. It’s used in studies exploring pigmentation disorders and the development of skin-lightening agents .

Encapsulation in Zeolites

α-CHCA has been used in the encapsulation process within NaY zeolite structures, which is a method employed to enhance drug delivery systems, particularly in targeting cancer cells .

Renal Fibrosis Alleviation

Research indicates that α-CHCA can alleviate renal fibrosis in chronic kidney disease (CKD) models by inhibiting monocarboxylate transporter 1 (MCT1), reducing inflammation, and preventing extracellular matrix secretion by proximal tubular epithelial cells .

Aldose Reductase Inhibition

α-CHCA derivatives have been developed as multifunctional aldose reductase inhibitors, which are potential therapeutic agents for complications related to diabetes, such as diabetic neuropathy .

Chemical Sensing Applications

Studies have explored the potential of using α-CHCA in conjunction with boron nitride nanoclusters as chemical sensors for detecting anticancer drugs, showcasing its role in nanotechnology and drug detection .

Safety And Hazards

Zukünftige Richtungen

Alpha-cyano-4-hydroxycinnamic acid has been explored for its capacity to act against different hallmarks of cancer . It has been used in combination with other drugs for treating complex diseases such as glioblastoma . The use of nanotechnology-based delivery systems has been proposed to enhance its therapeutic efficacy .

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVLVVWMAFSXCK-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018295 | |

| Record name | (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Cyano-4-hydroxycinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

alpha-Cyano-4-hydroxycinnamic acid | |

CAS RN |

122520-77-8, 28166-41-8 | |

| Record name | (2E)-2-Cyano-3-(4-hydroxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122520-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-3-(4-hydroxyphenyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

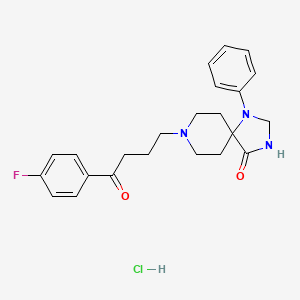

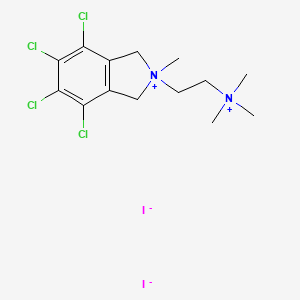

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of incorporating CHCA into polymers for MALDI-MS analysis?

A1: [, ] Researchers have successfully incorporated CHCA into condensation polymers, specifically organotin polyether esters and Group IVB metallocene poly(ether esters). This innovative approach allows the polymer to act as its own matrix in MALDI-MS, simplifying sample preparation. Using these CHCA-containing polymers as matrices yields ion fragments with multiple repeat units, providing valuable structural information.

Q2: Can the thermal stability of CHCA affect its performance as a MALDI matrix?

A3: [] Yes, CHCA is known to lose CO2 upon heating, forming a mixture of trans-/cis-4-hydroxyphenylacrilonitrile. This decomposition explains the observed cluster formation, fading, and recovery of CHCA during MALDI-MS analyses. This phenomenon emphasizes the importance of controlled heating and storage conditions for CHCA.

Q3: Can CHCA be used in liquid form for MALDI-MS analysis?

A4: [] Yes, a binary mixture of CHCA and 3-amino-quinoline forms a viscous liquid matrix with a self-healing surface. This liquid matrix provides stable and long-lasting ion currents, making it suitable for MALDI-MS on magnetic sector instruments with point detectors.

Q4: What are the benefits of using an ionic liquid matrix (ILM) composed of CHCA and aniline for MALDI-MS?

A5: [] The CHCA/aniline ILM demonstrates several advantages over conventional solid matrices, including:

Q5: How can CHCA be used to improve the detection of low-concentration protein digests in MALDI-TOF/TOF MS?

A6: [] Adding ammonium monobasic phosphate or ammonium dibasic citrate to the CHCA matrix and sample significantly reduces matrix adduct ions, which can interfere with peptide ionization. This reduction enhances peptide signal intensity, signal-to-noise ratio, and improves peptide ionization, especially for samples at femtomole levels or below.

Q6: Can CHCA be used for the MALDI-MS analysis of peptides containing disulfide bonds?

A7: [] While CHCA alone can cause in-source decay (ISD) and reduction of disulfides to thiols, a mixed matrix of 2-(4-hydroxyphenylazo)benzoic acid and CHCA (1:10) suppresses ISD while maintaining low laser power requirements, enabling the observation of both disulfide-bonded and reduced peptides.

Q7: How does the addition of serine to a CHCA matrix impact the MALDI mass spectra of peptides?

A8: [] Serine, when added to CHCA, significantly enhances the signal intensity of both protonated and deprotonated peptides ([M+H]+ and [M-H]-). Importantly, it eliminates interfering alkali-metal ion adducts ([M+Na]+, [M+K]+) and CHCA cluster ions, leading to cleaner spectra.

Q8: What are the advantages of using CHCA in combination with nitrocellulose for MALDI-TOF MS analysis of dilute peptide samples?

A10: [] Creating microspots by depositing a mixture of CHCA and high-concentration nitrocellulose on a MALDI plate offers several advantages:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1662566.png)

![8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride](/img/structure/B1662572.png)